molecular formula C15H15N3O3S B5687648 N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide

Cat. No. B5687648
M. Wt: 317.4 g/mol
InChI Key: OYYADDRYAISDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide, also known as C646, is a potent and selective inhibitor of histone acetyltransferase (HAT) p300/CBP. It has been widely used in scientific research to investigate the role of p300/CBP in various biological processes.

Mechanism of Action

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide specifically inhibits the HAT activity of p300/CBP by binding to the acetyl-CoA binding site. This leads to a decrease in histone acetylation and subsequent changes in gene expression, ultimately affecting various biological processes.
Biochemical and physiological effects:
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. It has also been shown to affect the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

The main advantage of using N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is its specificity for p300/CBP, allowing for targeted inhibition of histone acetylation. However, its potency may also lead to off-target effects, and its solubility in aqueous solutions is limited, requiring the use of organic solvents for administration.

Future Directions

There are several future directions for the use of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide in scientific research. One potential application is in the development of new cancer therapies targeting p300/CBP. Additionally, further investigation of its effects on inflammation and neurodegenerative diseases may lead to new treatments for these conditions. Finally, the development of more potent and specific inhibitors of p300/CBP may improve the efficacy and reduce the limitations of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide.

Synthesis Methods

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide can be synthesized by coupling 4-aminobenzoyl chloride with 2-furoyl chloride followed by reaction with propionyl chloride and thiourea. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide has been extensively used in scientific research to investigate the role of p300/CBP in various biological processes, including cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the proliferation and induce apoptosis of cancer cells, reduce inflammation in animal models, and improve cognitive function in Alzheimer's disease models.

properties

IUPAC Name

N-[[4-(propanoylamino)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-2-13(19)16-10-5-7-11(8-6-10)17-15(22)18-14(20)12-4-3-9-21-12/h3-9H,2H2,1H3,(H,16,19)(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYADDRYAISDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[(Furan-2-YL)formamido]methanethioyl}amino)phenyl]propanamide

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